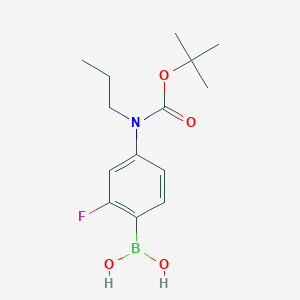
4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid” is a chemical compound with the molecular formula C14H21BFNO4 . It is used for research purposes.
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been described in the literature. A one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been reported . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C14H21BFNO4 .Physical and Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 431.1±55.0 °C and its density is predicted to be 1.17±0.1 g/cm3 .Scientific Research Applications
Carbohydrate Sensing
Ortho-aminomethylphenylboronic acids, related structurally to 4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid, have shown significant utility in the sensing of carbohydrates and other compounds containing vicinal diols. These compounds have an enhanced affinity towards diols at neutral pH due to the presence of an aminomethyl group, which acts as an electron-withdrawing group. This facilitates diol binding by lowering the pKa of the neighboring boronic acid. Additionally, these compounds have been found to modulate the emission properties of appended fluorophores upon diol binding, offering potential for the development of fluorescent sensors for carbohydrate detection (Sun et al., 2019).
Antimicrobial Properties
Fluorodiamines containing boronate esters, derived from similar boronic acid compounds, have demonstrated significant antimicrobial activities. The electron-withdrawing nature of fluorine atoms in these compounds enhances their bioactivity and efficacy as small molecule pharmaceuticals. The study on cyclic fluorodiamines suggests the potential of fluorine-substituted boronic acids, like this compound, in the development of new antimicrobial agents (Zhu et al., 2017).
Glucose Sensing Materials
Amino-3-fluorophenylboronic acids have been used in the construction of glucose sensing materials that operate at physiological pH, relevant to the properties of this compound. These compounds, due to their boronic acid moiety, show promise in the development of non-invasive glucose monitors, potentially applicable in diabetes management. The presence of a pendant amine group facilitates attachment to polymers, enhancing the utility of these compounds in the design of glucose-responsive materials (Das et al., 2003).
Photonic Crystal Glucose-Sensing
Further research has explored the use of 4-amino-3-fluorophenylboronic acid, closely related to the compound , in photonic crystal glucose-sensing materials for non-invasive monitoring of glucose in tear fluid. These materials have shown sensitivity to glucose at physiological concentrations, indicating the potential for their application in diagnostic contact lenses or ocular inserts for diabetes patients. This research underscores the significant role of fluorophenylboronic acids in the development of innovative glucose sensing technologies (Alexeev et al., 2004).
Safety and Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Properties
IUPAC Name |
[2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BFNO4/c1-5-8-17(13(18)21-14(2,3)4)10-6-7-11(15(19)20)12(16)9-10/h6-7,9,19-20H,5,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSARWFLWPUWNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N(CCC)C(=O)OC(C)(C)C)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
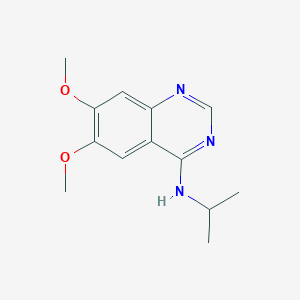

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2678368.png)
![N-[(2Z)-5,6-dimethoxy-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2678369.png)
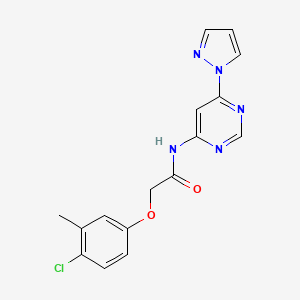
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2678372.png)
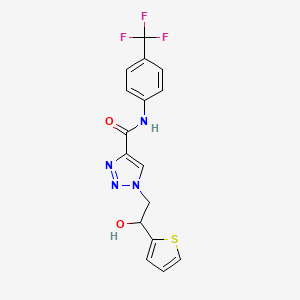
![2-Bromo-4,6-dimethylbenzo[d]thiazole](/img/structure/B2678376.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2678378.png)
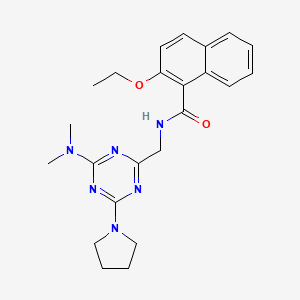

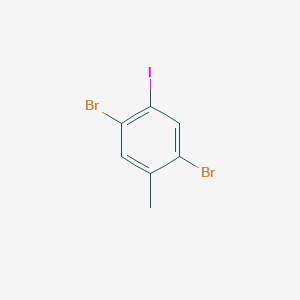
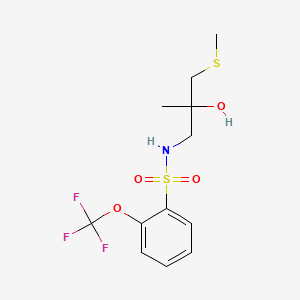
![5-[(2,4-dichlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2678386.png)
